CYP3A4 Inhibition Selectivity Profile vs. CYP2E1 and CYP2C19
5-Chloromethyl-1,3,4-oxathiazol-2-one exhibits a distinct isoform selectivity profile among cytochrome P450 enzymes, showing an order of magnitude greater inhibitory potency against CYP3A4 compared to CYP2E1 and CYP2C19. This differential is critical for assessing potential drug-drug interaction liabilities or for selecting a selective chemical probe for CYP3A4 studies [1].
| Evidence Dimension | CYP450 Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.49 µM (CYP3A4); IC50 = 50 µM (CYP2E1); Ki = 50 µM (CYP2C19) |
| Comparator Or Baseline | Target compound data across different CYP isoforms; comparator data for specific isoforms from other oxathiazolones is not available in the source literature for direct head-to-head comparison. |
| Quantified Difference | 9.1-fold more potent inhibition of CYP3A4 compared to CYP2E1/CYP2C19. |
| Conditions | In vitro enzyme inhibition assays using human liver microsomes. CYP3A4 inhibition measured using midazolam as substrate; CYP2E1 inhibition using chlorzoxazone; CYP2C19 inhibition using 3-O-methylfluorescein. All assays included a 3-5 minute preincubation and analysis by LC-MS/MS [1]. |
Why This Matters
This data allows researchers to prioritize this compound as a starting point for developing CYP3A4-selective inhibitors or to flag it as a potential perpetrator of CYP3A4-mediated drug-drug interactions, a critical consideration distinct from less selective or uncharacterized analogs.
- [1] BindingDB. (n.d.). BDBM50380527 CHEMBL2018913. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527&google=BDBM50380527 View Source
